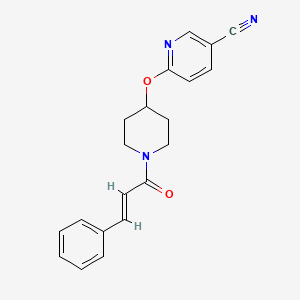

![molecular formula C22H25N7O4S B2363807 1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 673439-39-9](/img/structure/B2363807.png)

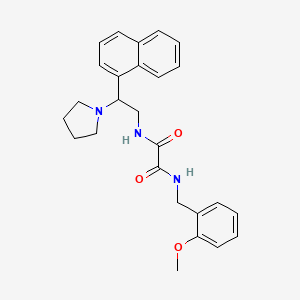

1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups. It contains a benzoxazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring . Benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzoxazole derivatives have been found to exhibit various biological activities, suggesting they may undergo a range of chemical reactions in biological systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, solubility in various solvents, and its spectral properties .科学的研究の応用

Antibacterial Applications

Benzoxazole derivatives have been studied for their antibacterial properties . They have shown activity against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in these compounds has been associated with improved antimicrobial activity .

Antifungal Applications

Similar to their antibacterial properties, benzoxazole derivatives also exhibit antifungal activities . They have been tested against fungal strains like Candida albicans and Aspergillus niger, showing promising results which could lead to the development of new antifungal agents .

Anticancer Applications

One of the most significant applications of benzoxazole derivatives is in the field of cancer research . These compounds have been evaluated for their efficacy against various cancer cell lines, including human colorectal carcinoma (HCT116). Some derivatives have shown comparable or even superior activity to standard chemotherapy drugs like 5-fluorouracil .

Anti-inflammatory Applications

Benzoxazole derivatives are known to possess anti-inflammatory properties . This makes them potential candidates for the treatment of inflammatory diseases and conditions, providing a basis for the development of new anti-inflammatory drugs .

Antiparkinson Applications

The benzoxazole core structure has been linked to antiparkinsonian activity . This suggests that derivatives of this compound could be explored as therapeutic agents for the treatment of Parkinson’s disease, offering an alternative to current treatments .

Inhibition of Hepatitis C Virus

Benzoxazole derivatives have been identified as inhibitors of the Hepatitis C virus . This application is particularly important given the global impact of Hepatitis C and the need for effective antiviral drugs .

Melatonin Receptor Antagonism

These compounds have also been associated with melatonin receptor antagonistic effects . This could have implications for the treatment of sleep disorders and the regulation of circadian rhythms .

Amyloidogenesis Inhibition

Lastly, benzoxazole derivatives have been studied for their ability to inhibit amyloidogenesis . This is a process involved in the development of neurodegenerative diseases like Alzheimer’s, making these compounds potential agents in the fight against such conditions .

作用機序

将来の方向性

特性

IUPAC Name |

1-[7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O4S/c1-26-18-16(19(31)27(2)22(26)32)29(20(25-18)28-9-7-13(8-10-28)17(23)30)11-12-34-21-24-14-5-3-4-6-15(14)33-21/h3-6,13H,7-12H2,1-2H3,(H2,23,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOAVUNMWLCICK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=NC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

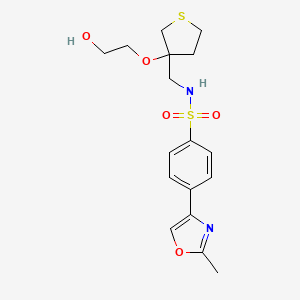

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2363728.png)

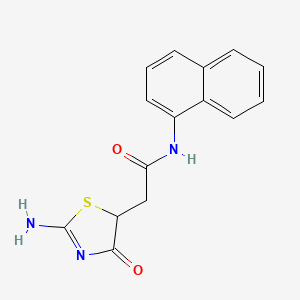

![N-(4-acetylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2363729.png)

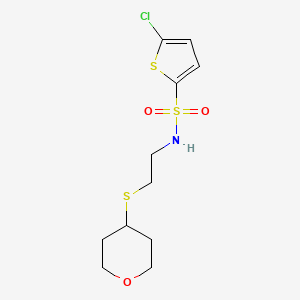

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2363730.png)

![3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2363734.png)

![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)